2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and is further functionalized with cyano, ethoxy, and sulfanyl groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the formation of the sulfanyl-acetamide linkage under controlled conditions, often using thiol reagents and acylating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of complex molecules.
Biology: Its quinoline core suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Its unique chemical properties could be exploited in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinoline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyano and sulfanyl groups may also play roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
- 2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide .
Uniqueness
What sets 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide apart is its unique combination of functional groups and the quinoline core, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C28H29N3O4S |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-[[3-cyano-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O4S/c1-3-34-19-14-12-18(13-15-19)30-25(33)17-36-28-21(16-29)26(20-8-5-6-11-24(20)35-4-2)27-22(31-28)9-7-10-23(27)32/h5-6,8,11-15,26,31H,3-4,7,9-10,17H2,1-2H3,(H,30,33) |
InChI Key |
XSUBCBUTJJEYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4OCC)C#N |
Origin of Product |
United States |
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